4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE
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Overview
Description
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is an organosilicon compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Fluorobenzenesulfonyl chloride+Trimethylsilylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the sulfonamide.
Coupling Reactions: Products are often biaryl compounds.
Scientific Research Applications
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the trimethylsilyl group, making it less hydrophobic.
N-(Trimethylsilyl)benzenesulfonamide: Lacks the fluorine atom, affecting its electronic properties.
4-Fluoro-N-(trimethylsilyl)aniline: Similar structure but with an amine group instead of a sulfonamide.
Uniqueness
4-FLUORO-N-(TRIMETHYLSILYL)BENZENESULFONAMIDE is unique due to the combination of the fluorine atom and the trimethylsilyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
138937-37-8 |
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Molecular Formula |
C9H14FNO2SSi |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-fluoro-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C9H14FNO2SSi/c1-15(2,3)11-14(12,13)9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
InChI Key |
ZGZQJSWQPRWQPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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